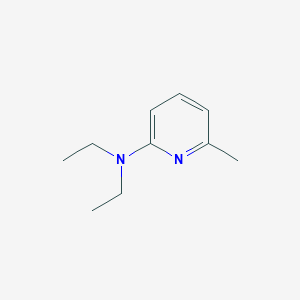

N,N-diethyl-6-methylpyridin-2-amine

Übersicht

Beschreibung

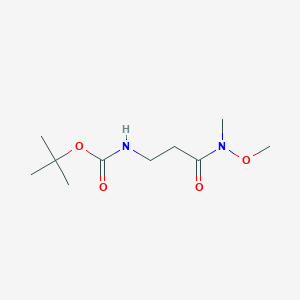

N,N-diethyl-6-methylpyridin-2-amine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 . It is used in scientific research and offers diverse applications due to its unique properties.

Synthesis Analysis

The synthesis of amines like N,N-diethyl-6-methylpyridin-2-amine can be achieved through various methods. One common method involves the reduction of nitriles or amides . Another approach involves S N 2 reactions of alkyl halides with ammonia or other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is also a possible route .

Molecular Structure Analysis

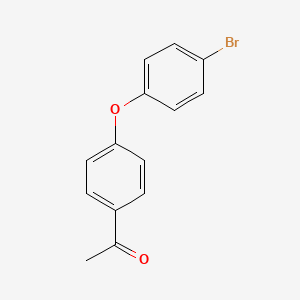

The molecular structure of N,N-diethyl-6-methylpyridin-2-amine is defined by its molecular formula, C10H16N2 . The compound consists of a pyridine ring with a methyl group at the 6-position and diethylamine attached at the 2-position .

Physical And Chemical Properties Analysis

N,N-diethyl-6-methylpyridin-2-amine has a predicted boiling point of 246.6±20.0 °C and a predicted density of 0.966±0.06 g/cm3 . Its pKa is predicted to be 7.28±0.10 .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

N,N-diethyl-6-methylpyridin-2-amine, while not directly mentioned, relates closely to research on aminopyridines and their derivatives which are crucial in chemical synthesis and transformations. For instance, reactions of aminopyridines have led to the formation of aminals via Pummerer rearrangement, indicating a pathway for synthesizing complex nitrogen-containing compounds. This process is highlighted by the unexpected yield of aminals when 2-amino-3-nitropyridine reacts with acid chlorides, presenting a method for creating N,N′-bis(pyridinylimino)methylene derivatives. This finding underscores the chemical versatility of aminopyridines and their potential in synthetic organic chemistry (Rakhit, Georges, & Bagli, 1979).

Crystallography and Molecular Structure

Research on 2-amino-6-methylpyridinium derivatives, such as the study of 2-amino-6-methylpyridinium 2,2,2-trichloroacetate, provides insight into the molecular structure and crystallography of aminopyridine compounds. This study reveals the amine–imine tautomerism and planarity of protonated aminopyridinium cations, which is crucial for understanding the molecular interactions and hydrogen bonding within crystals. Such structural insights are essential for the development of materials and the study of molecular electronics (Babu, Peramaiyan, Nizammohideen, & Mohan, 2014).

Eigenschaften

IUPAC Name |

N,N-diethyl-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-4-12(5-2)10-8-6-7-9(3)11-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFANSXFGLZTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452487 | |

| Record name | 6-diethylamino-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-6-methylpyridin-2-amine | |

CAS RN |

166597-29-1 | |

| Record name | 6-diethylamino-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)

![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)